Calcium ionophore I

Description

Propriétés

IUPAC Name |

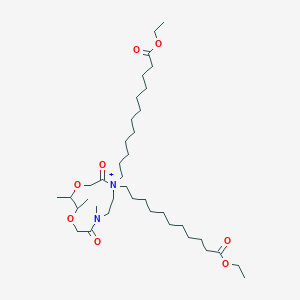

ethyl 12-[[2-[(2R,3R)-3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yl]oxyacetyl]-methylamino]dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3/t33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAONIOAQZUHPN-KKLWWLSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58801-34-6 |

Source

|

| Record name | (-)-(R,R)-N,N′-Bis[11-(ethoxycarbonyl)undecyl]-N,N′,4,5-tetramethyl-3,6-dioxaoctanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58801-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [R-(R*,R*)]-13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Calcium Ionophore A23187 (Calcimycin): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 08, 2025

Abstract

Calcium Ionophore A23187, also known as Calcimycin, is a pivotal tool in biological research, enabling the controlled elevation of intracellular calcium levels to study a vast array of physiological processes. This document provides an in-depth examination of its mechanism of action, biochemical properties, and practical applications. We detail its function as a mobile ion carrier, the downstream signaling cascades it initiates, and standardized protocols for its experimental use. This guide is intended to serve as a comprehensive technical resource for professionals leveraging A23187 in cellular and molecular research.

Introduction and Core Principle

Calcium Ionophore A23187 (Calcimycin) is a carboxylic acid antibiotic produced by the bacterium Streptomyces chartreusensis. While it possesses weak antibiotic properties, its primary utility in research stems from its ability to function as a mobile ion carrier, facilitating the transport of divalent cations across otherwise impermeable lipid bilayers[1][2]. Structurally, A23187 is a lipophilic molecule that contains a hydrophilic pocket, allowing it to bind ions and shield their charge as it traverses the hydrophobic membrane core.

Its action is independent of endogenous cellular transport proteins like channels or pumps. By artificially increasing the permeability of membranes to calcium (Ca²⁺), A23187 provides a direct method to elevate cytosolic Ca²⁺ concentrations, thereby triggering the myriad of signaling events that are regulated by this ubiquitous second messenger.

Note on Nomenclature: While the user query specified "Calcium Ionophore I," this term is sometimes applied to the synthetic ionophore ETH 1001. However, the vast majority of research and common laboratory use refers to A23187 (Calcimycin) when discussing a canonical calcium ionophore. This guide will focus exclusively on A23187.

The Mobile Carrier Mechanism of Action

The primary mechanism of A23187 is best described as a mobile carrier model. This process is electroneutral, typically involving the exchange of one divalent cation (like Ca²⁺) for two protons (H⁺) across the membrane, driven by the respective electrochemical gradients.

The transport cycle can be summarized in four key steps:

-

Partitioning: The protonated, neutral form of A23187 diffuses from the aqueous phase and partitions into the outer leaflet of the plasma membrane.

-

Complexation: At the membrane-extracellular fluid interface, two deprotonated A23187 molecules form a stable 2:1 coordination complex with a single divalent cation (Ca²⁺). This complex, (A23187)₂Ca, is lipophilic and electrically neutral, allowing it to exist stably within the lipid bilayer[3].

-

Translocation: The (A23187)₂Ca complex diffuses across the membrane down the steep concentration gradient of Ca²⁺ (extracellular [Ca²⁺] is ~1-2 mM, while intracellular resting [Ca²⁺] is ~100 nM).

-

Dissociation: Upon reaching the inner leaflet of the membrane, the complex dissociates in the low-calcium environment of the cytosol. The Ca²⁺ ion is released, and the two A23187 molecules are protonated by the higher cytosolic proton concentration, regenerating the neutral form to complete the cycle.

This mechanism allows A23187 to transport Ca²⁺ not only from the extracellular space but also out of intracellular stores such as the endoplasmic reticulum and mitochondria, disrupting their internal calcium homeostasis.

Figure 1. Mobile carrier mechanism of A23187.

Biochemical Properties and Quantitative Data

The efficacy and selectivity of A23187 are defined by its biochemical and physical properties. While precise biophysical constants like dissociation constants (Kd) can vary based on the measurement system (e.g., solvent, lipid composition), the data below summarize its key characteristics and commonly used experimental parameters.

| Parameter | Value / Description | Reference(s) |

| Molecular Weight | 523.6 g/mol | [4] |

| Molecular Formula | C₂₉H₃₇N₃O₆ | [4] |

| Complex Stoichiometry | Forms a stable 2:1 complex with divalent cations ((A23187)₂Ca). | [3] |

| Ion Selectivity | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺. It is also permeable to Mg²⁺. | [1][5] |

| Transport Mechanism | Primarily an electroneutral exchange of one Ca²⁺ for two H⁺. | [6] |

| Stock Solution | Typically prepared at 1-15 mM in anhydrous DMSO or ethanol. | [4][7] |

| Working Concentration | Highly cell-type dependent, ranging from 50 nM to 10 µM. Common ranges are 250-500 ng/mL for T-cell activation and 1-10 µM for oocyte activation or platelet studies. | [8] |

| Solubility | Soluble in DMSO (up to 25-50 mg/mL), ethanol (5-10 mg/mL), and other organic solvents. Poorly soluble in water. | [4][9] |

Downstream Cellular Signaling Pathways

The influx of Ca²⁺ mediated by A23187 acts as a powerful intracellular signal that activates numerous downstream effector proteins and signaling cascades. The specific outcomes are highly dependent on the cell type and its repertoire of calcium-responsive proteins. One of the most critical and widespread pathways activated is the Calcineurin-NFAT pathway, essential for immune cell activation.

-

Calmodulin (CaM) Activation: The initial rise in cytosolic Ca²⁺ leads to its binding by calmodulin, a ubiquitous calcium-binding sensor protein.

-

Calcineurin (CaN) Activation: The Ca²⁺/CaM complex binds to and activates Calcineurin, a serine/threonine phosphatase.

-

NFAT Dephosphorylation: Activated Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors located in the cytoplasm.

-

Nuclear Translocation & Gene Expression: Dephosphorylation exposes a nuclear localization signal on NFAT, causing its rapid translocation into the nucleus. There, it partners with other transcription factors (e.g., AP-1, which is activated by a parallel Protein Kinase C pathway) to induce the expression of target genes, such as Interleukin-2 (IL-2) in T-lymphocytes.

Figure 2. A23187-induced Calcineurin-NFAT signaling pathway.

Experimental Protocols

The following section provides a generalized, detailed methodology for using A23187 to induce calcium influx in an adherent cell culture for subsequent analysis, such as fluorescence microscopy with a calcium indicator dye.

Preparation of A23187 Solutions

-

Stock Solution (e.g., 5 mM):

-

Reagent: Calcimycin (A23187), powder (MW: 523.6 g/mol )[10].

-

Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[7].

-

Procedure: To prepare a 5 mM stock, dissolve 2.62 mg of A23187 powder in 1.0 mL of DMSO. Mix thoroughly by vortexing.

-

Storage: Aliquot the stock solution into single-use volumes in light-protected tubes. Store desiccated at -20°C. The solution is stable for at least 3 months when protected from light and freeze-thaw cycles[4].

-

-

Working Solution (e.g., 5 µM):

-

Reagents: 5 mM A23187 stock solution, appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, HBSS).

-

Procedure: On the day of the experiment, thaw a stock aliquot. Prepare the working solution by performing a 1:1000 dilution of the stock into pre-warmed (37°C) physiological buffer. For example, add 1 µL of 5 mM stock to 999 µL of HBSS.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity[7].

-

Protocol for Cell Stimulation and Calcium Imaging

This protocol assumes the cells of interest are adherent and have been pre-loaded with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Cell Preparation: Seed cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 70-90%)[7].

-

Dye Loading: Load cells with the chosen calcium indicator according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Washing: Gently wash the cells 2-3 times with pre-warmed physiological buffer (e.g., HBSS) to remove extracellular dye and any serum from the culture medium[7]. Add the final volume of buffer for imaging.

-

Baseline Measurement: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal for 1-5 minutes to ensure the cells are in a resting state.

-

Stimulation: Carefully add the A23187 working solution to the imaging dish to achieve the final desired concentration (e.g., 1-5 µM). Addition should be done gently to avoid mechanical stimulation of the cells.

-

Data Acquisition: Immediately begin recording the fluorescence changes post-stimulation. The influx of calcium should be rapid, often peaking within seconds to minutes. Continue recording until the response has reached a plateau or begins to decline.

-

Controls: Always include a vehicle control (e.g., 0.1% DMSO in buffer) to ensure that the observed response is due to the ionophore and not the solvent or mechanical perturbation.

Figure 3. General experimental workflow for cell stimulation with A23187.

Conclusion

Calcium Ionophore A23187 (Calcimycin) remains an indispensable pharmacological tool for the direct manipulation of intracellular calcium levels. Its well-characterized mobile carrier mechanism allows for the bypass of native cellular entry systems, providing a robust and reproducible method for initiating calcium-dependent signaling events. By understanding its biochemical properties, downstream effects, and proper experimental handling as outlined in this guide, researchers can effectively harness its capabilities to explore the fundamental roles of calcium in health and disease.

References

- 1. A23187 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. ≥98% (TLC), ATPase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 5. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ transport properties of ionophores A23187, ionomycin, and 4-BrA23187 in a well defined model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Activation Immune Cells [bdbiosciences.com]

- 9. Calcium Ionophore A23187 | Hello Bio [hellobio.com]

- 10. A23187 (Calcimycin), Ca2+ ionophore (CAS 52665-69-7) | Abcam [abcam.com]

The Genesis of a Key Tool: An In-depth Technical Guide to the Discovery and History of Calcium Ionophore I

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of Calcium Ionophore I, a pivotal tool in cellular biology and biomedical research. We will explore its origins, mechanism of action, and the key experimental findings that established its significance. This document provides a comprehensive overview for researchers and professionals seeking a deeper understanding of this essential calcium signaling modulator.

Introduction: The Dawn of Intracellular Calcium Manipulation

The ability to manipulate the concentration of intracellular calcium ions ([Ca²⁺]i) has been fundamental to understanding their role as a ubiquitous second messenger in countless cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Before the advent of specific tools, researchers were limited in their ability to directly probe the effects of calcium. The development of calcium ionophores revolutionized the field by providing a means to selectively increase intracellular calcium levels, effectively bypassing the cell's natural signaling cascades.

This guide focuses on two key calcium ionophores: the naturally occurring A23187 (also known as Calcimycin) and the synthetic this compound (ETH 1001). While A23187 was discovered first and is widely used, the development of ETH 1001 represents a significant milestone in the rational design of ion-selective molecules for precise biological and analytical applications.

The Pioneer: Discovery of A23187 (Calcimycin)

The story of calcium ionophores begins with the discovery of A23187. In 1972, P.W. Reed and H.A. Lardy at the University of Wisconsin-Madison reported the isolation of a novel antibiotic from the fermentation of Streptomyces chartreusensis.[1] This compound, designated A23187, was found to be a divalent cation ionophore, capable of transporting ions like Ca²⁺ and Mg²⁺ across biological membranes that are typically impermeable to them.[1]

The structure of A23187 was elucidated a few years later, revealing a unique carboxylic acid antibiotic.[2][3] Its ability to form stable complexes with divalent cations is central to its function as a mobile ion carrier.[2][4]

A Synthetic Success: The Development of this compound (ETH 1001)

While A23187 proved to be an invaluable research tool, its lack of high selectivity for calcium over other divalent cations like magnesium prompted the search for more specific ionophores. This led to the development of synthetic, neutral carrier ionophores. A significant breakthrough came from the laboratory of Professor D. Ammann at the Swiss Federal Institute of Technology (ETH) in Zurich.

His team designed and synthesized a series of compounds with high selectivity for specific ions. Among these was this compound, also known as ETH 1001.[5] Unlike the charged A23187, ETH 1001 is a neutral molecule.[6] It was specifically engineered for use in calcium-selective microelectrodes to accurately measure intracellular calcium activities.[5][7] Its superior selectivity for Ca²⁺ over other biologically relevant cations made it an exceptional tool for both analytical measurements and for inducing controlled calcium influx in experimental systems.[5][6][7]

Mechanism of Action: Ferrying Calcium Across the Membrane

Both A23187 and this compound (ETH 1001) act as mobile carriers, binding to calcium ions and shuttling them across the lipid bilayer of cellular membranes.[6][8] This process is driven by the electrochemical gradient of calcium, which is typically much higher outside the cell than in the cytoplasm.

The general mechanism can be visualized as follows:

The ionophore, being lipid-soluble, can diffuse freely within the cell membrane. On the extracellular side, it binds a calcium ion, forming a lipid-soluble complex. This complex then diffuses across the membrane to the intracellular side, where it releases the calcium ion into the cytoplasm. The free ionophore then diffuses back to the extracellular side to repeat the cycle.

Quantitative Data: A Comparative Overview

The efficacy and utility of a calcium ionophore are determined by its physicochemical properties. Below is a summary of key quantitative data for A23187 and this compound (ETH 1001).

| Property | A23187 (Calcimycin) | This compound (ETH 1001) | Reference |

| Origin | Natural (Streptomyces chartreusensis) | Synthetic | [1],[5] |

| Molecular Formula | C₂₉H₃₇N₃O₆ | C₃₈H₇₂N₂O₈ | |

| Molecular Weight | 523.6 g/mol | 685.0 g/mol | [9] |

| Charge | Carboxylic Acid (Anionic at physiological pH) | Neutral | [1],[6] |

| Ca²⁺:Ionophore Stoichiometry | 1:2 | 1:2 | [10],[11] |

| Selectivity | Divalent cations (Ca²⁺ > Mg²⁺) | Highly selective for Ca²⁺ | [7] |

| log K (Ca²⁺ complex formation) | - | (R,R) isomer is 3.4 orders of magnitude higher than (R,S) isomer | [10],[11] |

Table 1: Comparative Properties of A23187 and this compound (ETH 1001)

| Ion (X) | log Kpot (Ca²⁺, X) for ETH 1001 |

| K⁺ | -4.9 |

| Na⁺ | -5.0 |

| Mg²⁺ | -4.8 |

Table 2: Selectivity Coefficients of this compound (ETH 1001) (Data derived from ion-selective electrode measurements, representing the preference for Ca²⁺ over other ions. A more negative value indicates higher selectivity for Ca²⁺.)[12]

Experimental Protocols: Key Methodologies

The discovery and characterization of calcium ionophores involved a range of experimental techniques. Below are detailed methodologies for two key types of experiments.

Measurement of Intracellular Calcium Concentration using a Fluorescent Dye

This protocol describes a general method for measuring changes in intracellular calcium concentration in response to a calcium ionophore using a fluorescent indicator like Fura-2.

Objective: To quantify the increase in intracellular Ca²⁺ concentration upon application of a calcium ionophore.

Materials:

-

Cell culture of interest

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

This compound (ETH 1001) or A23187 stock solution in DMSO

-

Fluorescence spectrophotometer or a fluorescence microscope with ratiometric imaging capabilities

-

Ionomycin (as a positive control for maximal calcium influx)

-

EGTA (calcium chelator, for determining minimum fluorescence)

Procedure:

-

Cell Preparation: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in the physiological salt solution.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the Fura-2 dye inside the cells.

-

Wash the cells twice with the physiological salt solution to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Place the dish with the loaded cells into the fluorescence measurement system.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

-

-

Ionophore Application:

-

Add the calcium ionophore to the cell medium at the desired final concentration.

-

Continuously record the F340/F380 ratio to monitor the change in intracellular calcium concentration.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, add a high concentration of a potent ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax).

-

Subsequently, add a calcium chelator like EGTA to determine the minimum fluorescence ratio (Rmin).

-

The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

-

Ion Transport Studies in Artificial Membranes

This protocol outlines a method to study the transport of calcium ions mediated by an ionophore across an artificial lipid bilayer, a technique used in the initial characterization of these molecules.

Objective: To demonstrate and quantify the ionophore-mediated transport of Ca²⁺ across a defined lipid membrane.

Materials:

-

Planar lipid bilayer setup (e.g., a Teflon chamber with two compartments separated by a small aperture)

-

Phospholipid solution (e.g., phosphatidylcholine in n-decane)

-

Electrolyte solutions (e.g., buffered KCl)

-

CaCl₂ solution

-

This compound (ETH 1001) or A23187 stock solution in ethanol

-

Ag/AgCl electrodes

-

High-impedance amplifier and data acquisition system

Procedure:

-

Bilayer Formation:

-

Fill both compartments of the chamber with the electrolyte solution.

-

"Paint" the phospholipid solution across the aperture to form a stable planar lipid bilayer. The formation of the bilayer can be monitored by measuring the electrical capacitance.

-

-

Establish a Calcium Gradient:

-

Once the bilayer is stable, add a known concentration of CaCl₂ to one compartment (the cis side).

-

-

Ionophore Addition:

-

Add a small amount of the ionophore stock solution to the cis side and stir.

-

-

Electrophysiological Recording:

-

Measure the potential difference (voltage) across the membrane using the Ag/AgCl electrodes and the amplifier.

-

If the ionophore is transporting Ca²⁺, a potential will develop across the membrane, which can be measured.

-

The selectivity of the ionophore can be determined by measuring the membrane potential in the presence of gradients of different ions.

-

-

Conductance Measurement:

-

Apply a series of voltage steps across the membrane and measure the resulting current to determine the membrane conductance. The increase in conductance in the presence of the ionophore and Ca²⁺ is a measure of the transport rate.

-

Signaling Pathways and Cellular Responses

The primary effect of a calcium ionophore is to increase intracellular calcium. This influx of calcium can then trigger a multitude of downstream signaling pathways and cellular responses.

The ability of calcium ionophores to trigger these fundamental cellular processes without engaging cell surface receptors has made them indispensable for dissecting the specific roles of calcium in these pathways.

Conclusion

The discovery of the natural calcium ionophore A23187 and the subsequent rational design of the highly selective synthetic this compound (ETH 1001) have been landmark achievements in chemical biology. These molecules provided researchers with unprecedented control over intracellular calcium levels, enabling the elucidation of the intricate roles of this second messenger in virtually every aspect of cell biology. The history of these compounds is a testament to the power of both natural product discovery and synthetic chemistry in creating powerful tools to unravel the complexities of life. This guide has provided a technical overview of their discovery, mechanism, and the experimental approaches that have cemented their importance in the toolkit of researchers, scientists, and drug development professionals.

References

- 1. A23187: a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of the calcium complex of A23187, a divalent cation ionophore antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Ca2+-selective microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. agscientific.com [agscientific.com]

- 9. medkoo.com [medkoo.com]

- 10. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Calcium Ionophores: Mechanisms and Methods for Elevating Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the mechanisms by which calcium ionophores artificially elevate intracellular calcium concentrations, providing a critical tool for studying a vast array of physiological processes. We will delve into the core principles of their function, compare the properties of commonly used ionophores, and provide detailed experimental protocols for their application in research and drug development.

Core Mechanisms of Calcium Ionophores

Calcium ionophores are small, lipid-soluble molecules that facilitate the transport of calcium ions (Ca²⁺) across biological membranes, a process that is normally tightly regulated.[1] By creating a pathway for Ca²⁺ to bypass its natural channels and pumps, these compounds induce a rapid and significant increase in the cytosolic Ca²⁺ concentration.[2] This elevation in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that are fundamental to cellular function.[2]

The primary mechanisms by which calcium ionophores increase intracellular calcium are:

-

Facilitated Diffusion Across the Plasma Membrane: Ionophores bind to Ca²⁺ in the extracellular space, shielding its positive charge and allowing the complex to diffuse across the hydrophobic lipid bilayer of the plasma membrane down its electrochemical gradient.[2]

-

Mobilization from Intracellular Stores: In addition to transporting extracellular calcium, ionophores can also release Ca²⁺ from intracellular stores, most notably the endoplasmic reticulum (ER).[2][3] This occurs independently of the inositol 1,4,5-trisphosphate (IP₃) pathway, which is the physiological mechanism for ER calcium release.[4]

-

Activation of Store-Operated Calcium Entry (SOCE): By depleting the ER of its calcium, ionophores can indirectly activate native store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.[5]

The resulting increase in intracellular Ca²⁺ is often biphasic, with an initial rapid transient peak due to release from intracellular stores, followed by a sustained plateau phase maintained by the influx of extracellular Ca²⁺.[4][5]

Types of Calcium Ionophores

Calcium ionophores can be broadly classified into two main types based on their mechanism of transport:

-

Mobile Carrier Ionophores: These ionophores, such as Ionomycin and A23187 (Calcimycin), act as shuttles. They bind to a Ca²⁺ ion on one side of the membrane, diffuse across the bilayer, and release the ion on the other side.

-

Channel-Forming Ionophores: This class of ionophores forms pores or channels through the membrane, allowing for the passive flow of ions. While less common for specifically studying calcium, some ionophores can form channels permeable to various cations.

Furthermore, the transport process can be categorized based on its electrical properties:

-

Electroneutral Exchange: In this mode, the ionophore exchanges a Ca²⁺ ion for two protons (H⁺), resulting in no net change in charge across the membrane.

-

Electrophoretic Transport: Here, the ionophore transports a charged Ca²⁺ ion without a counter-ion, leading to a net movement of charge and depolarization of the membrane potential.

Quantitative Data on Common Calcium Ionophores

The two most widely used calcium ionophores in research are Ionomycin and A23187 (Calcimycin). While both effectively increase intracellular calcium, they exhibit different properties in terms of potency, selectivity, and effects on cellular responses.

Ionomycin

Ionomycin is known for its high potency and selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[2]

| Parameter | Value | Cell Type/Condition | Reference |

| Typical Working Concentration | 0.5 - 5 µM | Various cell lines | [2] |

| Stock Solution | 1 - 3 mM in DMSO | - | [2][6] |

| Effect on [Ca²⁺]i (no extracellular Ca²⁺) | ~21% increase | Amacrine cells | [7] |

| Example Concentration for T-Cell Activation | 0.5 - 1 µM (with PMA) | T-cells | [2] |

A23187 (Calcimycin)

A23187 is a widely used calcium ionophore, though it displays a lower selectivity for Ca²⁺ compared to Ionomycin, with a notable affinity for Mg²⁺ as well.[2]

| Parameter | Value | Cell Type/Condition | Reference |

| Typical Working Concentration | 1 - 10 µM | Various cell lines | [2] |

| Stock Solution | 15 mM in DMSO | - | [8] |

| Concentration for Apoptosis Induction | 100 nM | Rat thymocytes | [9] |

| Concentration for Oocyte Activation | 10 µM | Oocytes | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments involving calcium ionophores.

Preparation of Ionophore Stock Solutions

Materials:

-

Ionomycin (calcium salt) or A23187 (Calcimycin) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the ionophore powder and DMSO to come to room temperature.

-

To prepare a 1 mM stock solution of Ionomycin (MW ~747 g/mol ), dissolve 0.747 mg in 1 mL of DMSO.

-

To prepare a 10 mM stock solution of A23187 (MW ~524 g/mol ), dissolve 5.24 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Solutions are typically stable for several months.[6]

Measurement of Intracellular Calcium using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator for Ca²⁺. Its excitation maximum shifts from ~380 nm in the absence of Ca²⁺ to ~340 nm when bound to Ca²⁺, while its emission remains at ~510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

Materials:

-

Cells of interest cultured on coverslips or in a 96-well plate

-

Fura-2 AM

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Ionomycin or A23187 stock solution

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Dye Loading Solution Preparation:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

For a final loading concentration of 2-5 µM, dilute the Fura-2 AM stock in HBSS containing Ca²⁺ and Mg²⁺.

-

Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex well.

-

-

Cell Loading:

-

Wash the cells once with HBSS containing Ca²⁺ and Mg²⁺.

-

Add the Fura-2 AM loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes in the dark.[2]

-

-

Washing:

-

Remove the loading solution and wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ to remove extracellular dye.[2]

-

Incubate the cells in fresh HBSS for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Establish a baseline fluorescence by recording the emission at 510 nm while alternating excitation between 340 nm and 380 nm for a few minutes.[11]

-

Add the calcium ionophore at the desired final concentration.

-

Immediately begin recording the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

-

The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.

-

Measurement of Intracellular Calcium using Cal-520 AM

Cal-520 AM is a single-wavelength fluorescent indicator for Ca²⁺ that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺. It has an excitation maximum of ~492 nm and an emission maximum of ~514 nm.

Materials:

-

Cells of interest cultured in a 96-well black-walled, clear-bottom plate

-

Cal-520 AM

-

Pluronic F-127 (20% solution in DMSO)

-

HBSS with Ca²⁺ and Mg²⁺

-

Ionomycin or A23187 stock solution

-

Fluorescence plate reader or microscope with a FITC filter set

Procedure:

-

Dye Loading Solution Preparation:

-

Cell Loading:

-

Add the Cal-520 AM loading solution to the cells.

-

Incubate at 37°C for 60-90 minutes, followed by 30 minutes at room temperature in the dark.[12]

-

-

Washing:

-

Remove the loading solution and wash the cells twice with HBSS.

-

-

Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading (Ex/Em = ~490/525 nm).

-

Add the calcium ionophore.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Express the data as a fold change in fluorescence intensity over the baseline.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The increase in intracellular Ca²⁺ initiated by ionophores activates numerous downstream signaling cascades. A key pathway involves the activation of calmodulin and calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

Caption: Calcium-Calcineurin-NFAT signaling pathway activated by ionophores.

Experimental Workflows

The following diagram illustrates a typical workflow for a calcium flux assay using a fluorescent indicator.

Caption: Experimental workflow for a calcium flux assay.

Conclusion

Calcium ionophores are invaluable tools in cell biology and drug discovery, providing a direct means to manipulate intracellular calcium levels and dissect the complex signaling pathways it governs. A thorough understanding of their mechanisms of action, coupled with optimized experimental protocols, is essential for obtaining reliable and reproducible data. This guide provides a foundational framework for researchers to effectively utilize these powerful compounds in their investigations.

References

- 1. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionomycin induced changes in intracellular free calcium in SH-SY5Y human neuroblastoma cells: sources of calcium and effects on [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]

- 11. Fura-2 imaging of ionomycin response, with and without R568; a CaSR positive modulator [protocols.io]

- 12. abcam.com [abcam.com]

Calcium Ionophore I: A Technical Guide to its High Selectivity for Ca²⁺

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of Calcium Ionophore I (also known as ETH 1001), a highly selective carrier molecule crucial for research and development in various scientific fields. This document provides a comprehensive overview of its selectivity for calcium ions (Ca²⁺), detailed experimental protocols for its characterization, and visualizations of its mechanism of action and related signaling pathways.

Introduction to this compound

This compound is a neutral ionophore renowned for its exceptional selectivity for Ca²⁺ ions.[1][2] Its ability to transport Ca²⁺ across biological and artificial membranes makes it an invaluable tool in a multitude of applications, including the fabrication of ion-selective electrodes (ISEs) for precise Ca²⁺ measurements and for studying the profound impact of intracellular Ca²⁺ fluctuations on cellular processes.[2][3] The molecule's structure, featuring a lipophilic exterior and a hydrophilic core, allows it to encapsulate Ca²⁺ ions and shuttle them across lipid bilayers, effectively increasing the permeability of the membrane to calcium.[2][4]

Quantitative Selectivity Data

The hallmark of this compound is its high selectivity for Ca²⁺ over other biologically relevant cations. This selectivity is quantified using the potentiometric selectivity coefficient, log Kpot. A more negative log Kpot value indicates a higher preference for the primary ion (Ca²⁺) over the interfering ion. The following table summarizes the selectivity coefficients for this compound.

| Primary Ion | Interfering Ion | Selectivity Coefficient (log Kpot) | Reference |

| Ca²⁺ | K⁺ | -6.8 | [5] |

| Ca²⁺ | Na⁺ | -6.1 | [6] |

| Ca²⁺ | Mg²⁺ | -5.2 | [6] |

Mechanism of Action: A Carrier-Mediated Transport

This compound functions as a mobile carrier to transport Ca²⁺ ions across a lipid membrane. This process can be broken down into several key steps:

-

Complexation: The ionophore, residing in the membrane, diffuses to the membrane-solution interface. Here, it selectively binds a Ca²⁺ ion from the aqueous solution, forming a Ca²⁺-ionophore complex. The stoichiometry of this complex is typically 1:2, meaning two ionophore molecules coordinate with one Ca²⁺ ion.[7]

-

Translocation: The lipophilic exterior of the Ca²⁺-ionophore complex allows it to diffuse across the hydrophobic core of the lipid bilayer.

-

Decomplexation: Upon reaching the other side of the membrane, the complex releases the Ca²⁺ ion into the aqueous environment.

-

Return: The free ionophore then diffuses back across the membrane to repeat the cycle.

Experimental Protocols for Determining Selectivity

The selectivity of an ionophore is a critical parameter, and it is experimentally determined using ion-selective electrodes (ISEs). The potentiometric selectivity coefficient (Kpot) is typically measured using either the Separate Solution Method (SSM) or the Fixed Interference Method (FIM).[1]

Preparation of Ion-Selective Membrane

-

Cocktail Preparation: A membrane cocktail is prepared by dissolving the ionophore (e.g., this compound), a polymer matrix (e.g., PVC), and a plasticizer in a volatile solvent like tetrahydrofuran (THF).

-

Membrane Casting: The cocktail is cast onto a suitable support (e.g., a glass ring) and the solvent is allowed to evaporate slowly, leaving a thin, uniform membrane.

-

Electrode Assembly: The prepared membrane is then incorporated into an electrode body containing an internal reference solution and a reference electrode.

Separate Solution Method (SSM)

-

Calibration with Primary Ion: The potential of the ISE is measured in a series of solutions containing varying concentrations of the primary ion (Ca²⁺). A calibration curve is generated by plotting the potential (E) against the logarithm of the ion activity (log a_Ca²⁺).

-

Measurement with Interfering Ion: The potential of the same ISE is then measured in a series of solutions containing varying concentrations of the interfering ion (e.g., Mg²⁺, Na⁺, or K⁺).

-

Calculation of Selectivity Coefficient: The selectivity coefficient is calculated from the activities of the primary and interfering ions that produce the same potential.

Fixed Interference Method (FIM)

-

Calibration in the Presence of Interfering Ion: The potential of the ISE is measured in solutions with a constant background concentration of the interfering ion and varying concentrations of the primary ion.

-

Determination of Detection Limit: The detection limit of the electrode in the presence of the interfering ion is determined from the intersection of the extrapolated linear portions of the calibration curve.

-

Calculation of Selectivity Coefficient: The selectivity coefficient is calculated based on the concentration of the primary ion at the detection limit and the concentration of the interfering ion.

Impact on Cellular Signaling Pathways

By increasing the intracellular concentration of Ca²⁺, this compound can activate a wide array of downstream signaling pathways. A fundamental pathway initiated by elevated cytosolic Ca²⁺ is the activation of calmodulin (CaM), a ubiquitous calcium-binding protein. Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of numerous target proteins, including protein kinases, phosphatases, and transcription factors. This can lead to diverse cellular responses such as gene expression, proliferation, and apoptosis.

Conclusion

This compound (ETH 1001) stands out as a powerful tool for researchers due to its exceptional selectivity for calcium ions. Understanding its quantitative selectivity, the experimental methods for its characterization, and its impact on cellular signaling is paramount for its effective application in research and development. This guide provides a foundational understanding of these core aspects, enabling scientists to leverage the unique properties of this ionophore in their studies of Ca²⁺-dependent processes.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. agscientific.com [agscientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. agscientific.com [agscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium Ionophore I in Calcium Signaling Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a multitude of cellular processes, from proliferation and differentiation to apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Calcium Ionophore I, also known as A23187 or Calcimycin, is an indispensable tool in the study of these pathways. As a mobile ion carrier with high selectivity for divalent cations, particularly Ca²⁺, it provides researchers with the ability to artificially manipulate intracellular Ca²⁺ levels, thereby bypassing upstream signaling events and directly initiating Ca²⁺-dependent processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its diverse applications in research, detailed experimental protocols, and quantitative data to aid in experimental design.

Introduction to this compound (A23187)

This compound (A23187) is a carboxylic acid antibiotic produced by the bacterium Streptomyces chartreusensis.[1] Its defining characteristic is its ability to form a stable 2:1 complex with divalent cations, rendering them lipid-soluble and facilitating their transport across biological membranes, which are typically impermeable to these ions.[1][2] This property makes A23187 an invaluable tool for artificially increasing intracellular Ca²⁺ concentrations in intact cells, thereby allowing for the investigation of a wide array of Ca²⁺-dependent physiological and pathological processes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (A23187) is presented in Table 1.

| Property | Value |

| Synonyms | A23187, Calcimycin |

| Molecular Formula | C₂₉H₃₇N₃O₆ |

| Molecular Weight | 523.6 g/mol |

| CAS Number | 52665-69-7 |

| Appearance | Off-white to yellow powder |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C for up to 3 months. |

Mechanism of Action

This compound acts as a mobile ion carrier, shuttling divalent cations across lipid bilayers down their electrochemical gradient. While it can transport other divalent cations, it exhibits a degree of selectivity, which is approximately Mn²⁺ > Ca²⁺, Mg²⁺ >> Sr²⁺ > Ba²⁺.[2] The ionophore embeds itself within the cell membrane, binds a Ca²⁺ ion from the extracellular space, traverses the membrane, and releases the ion into the cytoplasm. This process effectively uncouples Ca²⁺ influx from physiological signaling pathways, leading to a rapid and sustained increase in intracellular Ca²⁺ levels.

Figure 1: Mechanism of this compound (A23187).

Role in Calcium Signaling Pathways

The artificial elevation of intracellular Ca²⁺ by A23187 triggers a cascade of downstream signaling events that are normally initiated by physiological stimuli. This allows for the dissection of these pathways and the identification of Ca²⁺-dependent cellular responses.

Activation of Downstream Effectors

Increased cytosolic Ca²⁺ leads to the activation of numerous Ca²⁺-binding proteins, including calmodulin and protein kinase C (PKC). These, in turn, modulate the activity of a wide range of enzymes, transcription factors, and other signaling molecules, influencing processes such as gene expression, cell cycle progression, and metabolism.

References

An In-Depth Technical Guide to Calcium Ionophore I (CAS Number 58801-34-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Ionophore I, also known as ETH 1001 and CA 1001, a crucial tool in cellular biology and biomedical research. This document details its physicochemical properties, mechanism of action, and established experimental applications, with a focus on inducing intracellular calcium influx for research purposes.

Introduction

This compound is a synthetic, neutral ionophore with high selectivity for calcium ions (Ca²⁺).[1] It is a lipophilic molecule capable of forming a stable complex with Ca²⁺, facilitating its transport across biological membranes, including the plasma membrane and organellar membranes.[2][3] This ability to artificially increase intracellular calcium concentration makes it an invaluable reagent for studying a myriad of calcium-dependent physiological processes.[2][3]

Physicochemical Properties

This compound is a viscous oil at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 58801-34-6 | [2][3] |

| Synonyms | ETH 1001, CA 1001 | [2][3] |

| Molecular Formula | C₃₈H₇₂N₂O₈ | [4] |

| Molecular Weight | 685.0 g/mol | [4] |

| Appearance | Viscous oil | [4] |

| Solubility | Soluble in DMSO and ethanol. | [2][3] |

| Storage | Store at -20°C in a tightly sealed vial. | [2][3] |

Mechanism of Action

This compound functions as a mobile carrier, shuttling Ca²⁺ ions across lipid bilayers down their electrochemical gradient.[2][3] The ionophore's structure contains a hydrophilic core that chelates a calcium ion, while its hydrophobic exterior allows the complex to dissolve in the lipid membrane and diffuse across.[2][3] This process effectively increases the permeability of the membrane to calcium, leading to a rapid influx of Ca²⁺ from the extracellular space into the cytosol, or its release from intracellular stores like the endoplasmic reticulum. It is important to note that this compound is highly selective for Ca²⁺ and does not facilitate the transport of other divalent cations such as magnesium (Mg²⁺).[1]

Signaling Pathways Activated by this compound-Induced Calcium Influx

The artificial elevation of intracellular calcium triggers a cascade of downstream signaling events that are central to numerous cellular functions. The following diagram illustrates a generalized signaling pathway initiated by this compound.

References

- 1. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. agscientific.com [agscientific.com]

- 4. This compound (ETH-1001) | Calcium Channel | 58801-34-6 | Invivochem [invivochem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Oocyte Activation Using Calcium Ionophore I

For Researchers, Scientists, and Drug Development Professionals

Introduction

In assisted reproductive technologies (ART), the successful fertilization of an oocyte and its subsequent development into a viable embryo are paramount. Oocyte activation is a critical early step in this process, naturally triggered by the sperm upon fertilization. This event is characterized by a series of intracellular calcium (Ca2+) oscillations, which initiate the resumption of meiosis and the commencement of embryonic development.[1][2][3][4] However, in some cases of infertility, particularly with intracytoplasmic sperm injection (ICSI), oocyte activation failure can be a significant barrier to conception.[5][6]

Artificial oocyte activation (AOA) is a technique employed to overcome this challenge by chemically inducing the necessary calcium influx.[5] Calcium ionophore I, also known as A23187 or Calcimycin, is a mobile ion-carrier that facilitates the transport of calcium ions across the oocyte's membrane, thereby mimicking the natural activation signal.[5][7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the in vitro activation of oocytes.

Mechanism of Action

The primary role of this compound in oocyte activation is to increase the intracellular concentration of calcium ions.[5][7][8] This influx of Ca2+ triggers a cascade of downstream signaling events that are essential for breaking the metaphase II (MII) arrest of the oocyte and initiating embryonic development.

The natural process of oocyte activation is initiated by a sperm-specific phospholipase C, PLCζ, which is introduced into the oocyte cytoplasm upon fertilization.[1][3][6] PLCζ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytoplasm.[1] This initial release is followed by a series of Ca2+ oscillations that are crucial for successful activation.[1][2][3][4]

This compound bypasses the initial sperm-mediated steps by directly increasing the permeability of the oocyte's plasma membrane to extracellular calcium, leading to a significant rise in intracellular Ca2+ levels.[7][8] This sustained elevation in calcium concentration activates various downstream effectors, including Calmodulin-dependent kinase II (CaMKII), which in turn leads to the degradation of Maturation Promoting Factor (MPF) and the resumption of the cell cycle.[3]

Signaling Pathway of Oocyte Activation

References

- 1. Calcium signaling in oocyte quality and functionality and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium signaling in oocyte quality and functionality and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrm.ir [ijrm.ir]

- 4. Calcium signaling in oocyte quality and functionality and its application (2024) | Chen Chen [scispace.com]

- 5. felicityivf.com [felicityivf.com]

- 6. Frontiers | Artificial oocyte activation with Ca2+ ionophore improves reproductive outcomes in patients with fertilization failure and poor embryo development in previous ICSI cycles [frontiersin.org]

- 7. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]

- 8. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]

Application Notes and Protocols for Calcium Influx Assays Using Calcium Ionophores

These application notes provide detailed information and protocols for utilizing calcium ionophores, such as Ionomycin and A23187 (Calcimycin), in calcium influx assays. This guide is intended for researchers, scientists, and drug development professionals working in cell biology and related fields.

Introduction to Calcium Ionophores

Calcium ionophores are lipid-soluble molecules that facilitate the transport of calcium ions (Ca²⁺) across biological membranes.[1] In cell biology research, they are widely used to artificially increase intracellular Ca²⁺ concentrations, thereby mimicking the effects of cellular signaling events that trigger calcium influx.[2] The two most commonly used calcium ionophores in research are Ionomycin and A23187 (Calcimycin).[3][4]

These compounds are essential tools for studying a variety of calcium-dependent cellular processes, including signal transduction, gene expression, and apoptosis.[1] In the context of calcium influx assays, they are often used as a positive control to ensure that the experimental setup, including the calcium-sensitive dyes and detection instrumentation, is functioning correctly and to determine the maximum calcium response in the cells under investigation.[5][6]

Mechanism of Action

Calcium ionophores increase the intracellular calcium concentration through a multi-faceted mechanism. While they are known to directly transport Ca²⁺ across the plasma membrane, their action is more complex.[3][4] At lower concentrations, the primary effect is not direct transport but rather the activation of endogenous cellular pathways.[7][8]

The process can be broken down into three main components[3][4]:

-

Activation of Native Ca²⁺ Channels: Ionophores can activate existing receptor-operated calcium channels in the plasma membrane, leading to an influx of extracellular calcium.[3]

-

Mobilization from Intracellular Stores: They can trigger a phospholipase C-dependent pathway, leading to the release of Ca²⁺ from intracellular stores such as the endoplasmic reticulum.[3][9]

-

Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores subsequently activates store-regulated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.[3][7]

The direct ionophoric (transport) component of their action is typically observed at higher concentrations.[3] The sensitivity of different cell types to calcium ionophores can vary, depending on the presence of intracellular calcium stores and the activity of store-regulated channels.[3]

Caption: Signaling pathway of calcium ionophores.

Recommended Concentrations

The optimal concentration of a calcium ionophore is highly dependent on the cell type, experimental conditions, and the desired outcome. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.[2] Using too high a concentration can lead to cytotoxicity.[2]

Ionomycin

| Application | Cell Type | Concentration Range | Reference |

| Positive Control (Calcium Flux) | General | 1 - 10 µM | [5][10] |

| Intracellular Cytokine Staining | T cells, B cells, NK cells | 500 - 1000 ng/mL (~1 µM) | [2] |

| Neurite Degeneration Study | N1E-115 Neuroblastoma | 0.2 - 10 µM | [11] |

| T-cell Activation | Human T cells | 1 - 3 µM | [1][9] |

| Apoptosis Induction | Human B cells | Micromolar levels | [1] |

A23187 (Calcimycin)

| Application | Cell Type | Concentration Range | Reference |

| Oocyte Activation | Human Oocytes | 10 µM | [12][13] |

| Induction of Cellular Stress | Various Cell Lines | ≤ 3 µM | [14][15] |

| Calcium Dynamics Studies | General | Non-toxic concentrations | [14] |

| In situ Calibration of Dyes | U937 cells | 10 ng/mL | [16] |

| Autophagy Induction | Murine Embryonic Fibroblasts | Not specified | [17] |

Experimental Protocols

This section provides a general protocol for a calcium influx assay using the fluorescent indicator Fluo-4 AM and a fluorescence plate reader or microscope.

Reagent Preparation

-

Calcium Ionophore Stock Solution:

-

Ionomycin: Prepare a 1-3 mM stock solution in DMSO. For example, dissolve 2.5 mg of Ionomycin calcium salt (MW: 747.08 g/mol ) in 1.1 mL of DMSO to get a 3 mM stock.[1] Store aliquots at -20°C, protected from light.[1]

-

A23187 (Calcimycin): Prepare a 1-15 mM stock solution in DMSO. For a 15 mM stock, reconstitute 5 mg of powder (MW: 523.6 g/mol ) in 0.64 mL of DMSO.[17] Store aliquots at -20°C.

-

-

Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

-

Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES, is commonly used.

Experimental Workflow

Caption: Workflow for a calcium influx assay.

Detailed Protocol

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Dye Loading: a. Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in assay buffer. b. Remove the culture medium from the cells and wash once with assay buffer.[10] c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[10][18] d. After incubation, wash the cells twice with assay buffer to remove any extracellular dye.[10] e. Add fresh assay buffer to each well.

-

Fluorescence Measurement: a. Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4. b. Record a baseline fluorescence reading for 1-2 minutes. c. Add the calcium ionophore (e.g., Ionomycin to a final concentration of 1-5 µM) or your test compound to the wells. d. Immediately begin recording the fluorescence intensity over time for 5-10 minutes or until the signal returns to baseline.

-

Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F). b. The results can be expressed as a ratio of F/F₀ or (F - F₀)/F₀. c. The peak fluorescence intensity after the addition of the ionophore represents the maximum calcium influx.

Considerations and Troubleshooting

-

Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.

-

Dye Concentration and Loading Time: Optimize the Fluo-4 AM concentration and incubation time for your specific cell type to achieve bright signals with low background.

-

Cytotoxicity: High concentrations of ionophores can be toxic to cells. Perform a toxicity assay if you plan to use them for extended periods.[2][11]

-

Compound Interference: If screening compounds, check for autofluorescence at the excitation and emission wavelengths of your calcium indicator.

-

Phototoxicity: Minimize the exposure of cells to excitation light to prevent phototoxicity and photobleaching of the dye.

References

- 1. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 2. colibri-cytometry.com [colibri-cytometry.com]

- 3. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]

- 6. bu.edu [bu.edu]

- 7. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]

- 13. kitazato.co.jp [kitazato.co.jp]

- 14. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]

- 18. web-material3.yokogawa.com [web-material3.yokogawa.com]

Preparation of Calcium Ionophore I Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Ionophore I, also known as ETH 1001, is a highly selective ionophore for calcium ions (Ca²⁺). It is an essential tool in cell biology research, allowing for the controlled increase of intracellular calcium concentrations. By facilitating the transport of Ca²⁺ across biological membranes, this compound is instrumental in studying a wide array of calcium-dependent cellular processes, including signal transduction, apoptosis, cytotoxicity, and fertilization. This application note provides a detailed protocol for the preparation, storage, and application of a this compound stock solution in dimethyl sulfoxide (DMSO).

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and effective use in experimental settings.

| Property | Value |

| Synonyms | ETH 1001, CA 1001 |

| Molecular Formula | C₃₈H₇₂N₂O₈ |

| Molecular Weight | 685.0 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Solubility in DMSO | Up to 100 mg/mL |

| Other Solubilities | Soluble in ethanol |

Mechanism of Action

This compound acts as a lipid-soluble molecule that can diffuse across the cell membrane. It binds to calcium ions in the extracellular space, forming a complex that can then traverse the lipid bilayer. Once inside the cell, it releases the calcium ion, thereby increasing the intracellular free calcium concentration. This rapid elevation in cytosolic calcium can trigger a cascade of downstream signaling events. At low concentrations, this can mimic physiological signaling pathways, while at higher concentrations, it can lead to cellular stress, apoptosis, or necrosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid or oil)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.85 mg of this compound (Molecular Weight = 685.0 g/mol ).

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.[1] Gentle warming can also aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C.

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

| Storage Temperature | Stability of Stock Solution in DMSO |

| -20°C | Up to 1 month |

| -80°C | Up to 6 months or longer |

Note: It is recommended to use freshly opened DMSO for preparing the stock solution, as hygroscopic DMSO can affect the solubility of the product.[1] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.

Application Guidelines and Working Concentrations

The optimal working concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

| Application | Cell Type/System | Typical Working Concentration Range |

| Oocyte Activation | Oocytes | 10 µM |

| Induction of Apoptosis | Cultured Cortical Neurons | 100 nM - 250 nM |

| Induction of Necrosis | Cultured Cortical Neurons | 1 µM - 3 µM |

| Induction of Eryptosis | Red Blood Cells | 1 µM |

| Acrosome Reaction | Human Sperm | 10 µM |

| General Signaling Studies | Various Cell Lines | 100 nM - 5 µM |

Protocol for Diluting Stock Solution to Working Concentration:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in an appropriate cell culture medium or buffer to achieve the desired final working concentration.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution (e.g., add 1 µL of the 10 mM stock to 10 mL of culture medium).

-

Always add the final diluted solution to the cells and mix gently.

Safety Precautions

This compound is a potent bioactive molecule and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines and protocols, researchers can effectively prepare and utilize this compound stock solutions to investigate the multifaceted roles of calcium in cellular physiology and pathology.

References

Application Notes: Calcium Ionophore I in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Ionophore I, a member of the class of lipid-soluble molecules that increase the permeability of cell membranes to calcium ions, is an indispensable tool in neuroscience research. By directly facilitating the influx of extracellular calcium into the cytoplasm, this compound allows for the precise manipulation of intracellular calcium levels, bypassing the complex machinery of voltage-gated and ligand-gated calcium channels. This unique property enables researchers to investigate the downstream effects of calcium signaling in a controlled manner, providing invaluable insights into a myriad of neuronal processes, from neurotransmitter release and synaptic plasticity to neurotoxicity and programmed cell death.

This document provides detailed application notes and protocols for the use of this compound in key areas of neuroscience research.

Mechanism of Action

This compound acts as a mobile carrier, binding to calcium ions and shuttling them across the lipid bilayer of the cell membrane down their electrochemical gradient. This leads to a rapid and sustained elevation of intracellular calcium concentration ([Ca2+]i). It is important to note that the effects of this compound are dose-dependent. Low concentrations tend to cause a localized increase in [Ca2+]i, particularly in neurites, which can trigger specific signaling pathways leading to apoptosis.[1][2][3] In contrast, higher concentrations result in a global and substantial rise in [Ca2+]i throughout the neuron, often leading to cellular overload and subsequent necrosis.[1][2][3]

The influx of calcium initiated by this compound activates a cascade of downstream signaling events. Key among these is the activation of calcium-dependent enzymes such as Calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic plasticity.[4][5] Furthermore, elevated intracellular calcium can lead to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases, all of which are implicated in neuronal cell death pathways.[6][7][8][9]

Key Applications in Neuroscience

Modeling Neurotoxicity, Apoptosis, and Necrosis

Calcium ionophores are widely used to model the neurotoxic effects of calcium dysregulation, a hallmark of many neurodegenerative diseases. By inducing a controlled calcium overload, researchers can study the molecular mechanisms that lead to neuronal cell death.

Quantitative Data:

| Calcium Ionophore | Concentration | Cell Type | Incubation Time | Outcome | Reference |

| Ionomycin | 250 nM | Cultured Cortical Neurons | 24 hours | Apoptosis | [1][3] |

| A23187 | 100 nM | Cultured Cortical Neurons | 24 hours | Apoptosis | [1][3] |

| Ionomycin | 1-3 µM | Cultured Cortical Neurons | 24 hours | Necrosis | [1][3] |

| A23187 | 3 µM | Cultured Cortical Neurons | 3 hours | Cell Loss | [10] |

Experimental Protocol: Induction of Apoptosis and Necrosis

-

Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line at an appropriate density in a multi-well plate.[11]

-

Preparation of Ionophore Solution: Prepare a stock solution of Ionomycin or A23187 in DMSO. Immediately before use, dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 250 nM for apoptosis, 2 µM for necrosis).

-

Treatment: Replace the existing culture medium with the medium containing the calcium ionophore.

-

Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

-

Assessment of Cell Death:

-

Apoptosis: Analyze cells for markers of apoptosis such as chromatin condensation (DAPI staining), DNA fragmentation (TUNEL assay), or caspase activation (caspase activity assays).[3]

-

Necrosis: Assess cell membrane integrity using assays such as lactate dehydrogenase (LDH) release or propidium iodide staining.[3]

-

Investigating Neurotransmitter Release

Calcium influx is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. This compound provides a powerful tool to induce neurotransmitter release independently of presynaptic depolarization, allowing for the study of the core release machinery.

Experimental Protocol: Neurotransmitter Release Assay

-

Cell Culture and Loading: Culture neurons on coverslips. For assays measuring neurotransmitter release via a reporter, transfect the cells with a suitable reporter construct (e.g., Gaussia luciferase linked to a secretory peptide).[12]

-

Wash and Equilibration: Wash the cells with a physiological buffer (e.g., Tyrode's solution) and allow them to equilibrate.

-

Stimulation: Add this compound (e.g., 5 µM Ionomycin) to the buffer to stimulate neurotransmitter release.

-

Sample Collection: Collect the supernatant at specific time points after stimulation.

-

Quantification: Measure the amount of released neurotransmitter or reporter protein in the supernatant using an appropriate method (e.g., ELISA for specific neurotransmitters, luciferase assay for the reporter).[12]

Studying Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity that are crucial for learning and memory. Both processes are critically dependent on postsynaptic calcium signaling. While electrical stimulation is the traditional method to induce LTP and LTD, pharmacological approaches using agents that modulate calcium levels, in conjunction with other stimuli, can also be employed. A transient increase in extracellular calcium has been shown to induce LTD in the neocortex.[13] While direct induction of LTP solely with a calcium ionophore is less common, it can be used to investigate the downstream signaling components, such as the activation of CaMKII.[2]

Experimental Protocol: Investigating CaMKII Activation (a key event in LTP)

-

Cell Culture and Transfection: Culture hippocampal neurons and transfect them with a fluorescent reporter for CaMKII activity (e.g., Camuiα).[2]

-

Live-Cell Imaging Setup: Place the coverslip with the transfected neurons in a perfusion chamber on a fluorescence microscope equipped for live-cell imaging.

-

Baseline Recording: Record the baseline fluorescence of the CaMKII reporter.

-

Stimulation: Perfuse the chamber with a solution containing a calcium ionophore (e.g., 5 µM 4-bromo-A23187).[2]

-